
Methyl 3,5-dibromo-2-methoxybenzoate
Overview
Description
Methyl 3,5-dibromo-2-methoxybenzoate (CAS: 15790-59-7) is a brominated aromatic ester with the molecular formula C₉H₈Br₂O₄ and a molecular weight of 323.97 g/mol . The compound features a benzoate backbone substituted with two bromine atoms at positions 3 and 5, a methoxy group at position 2, and a methyl ester at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dibromo-2-methoxybenzoate can be synthesized through the bromination of methyl 2-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3,5-dibromo-2-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).
Reduction Reactions: The compound can be reduced to form methyl 3,5-dibromo-2-hydroxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of methyl 3,5-dibromo-2-hydroxybenzoate using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Products like methyl 3,5-dihydroxy-2-methoxybenzoate, methyl 3,5-diamino-2-methoxybenzoate, or methyl 3,5-dithiomethoxybenzoate.
Reduction: Methyl 3,5-dibromo-2-hydroxybenzoate.
Oxidation: Methyl 3,5-dibromo-2-hydroxybenzoate.
Scientific Research Applications
Methyl 3,5-dibromo-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3,5-dibromo-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy group on the benzene ring contribute to its reactivity and ability to form covalent bonds with target molecules. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between Methyl 3,5-dibromo-2-methoxybenzoate and similar compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Purity | Applications |
---|---|---|---|---|---|---|---|
This compound | 15790-59-7 | C₉H₈Br₂O₄ | 323.97 | Ester, Methoxy, Bromo | 3,5-dibromo, 2-methoxy | 98% | Organic synthesis |
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | 21855-46-9 | C₁₀H₁₀Br₂O₄ | 353.995 | Ester, Dihydroxy, Bromo | 3,5-dibromo, 2,4-dihydroxy, 6-methyl | 95–99% | Unspecified |
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | 150965-73-4 | C₁₁H₁₂Br₂O₄ | 368.019 | Ester, Dimethoxy, Bromo | 3,5-dibromo, 2,4-dimethoxy, 6-methyl | — | Unspecified |
3,5-Dibromo-4-methylbenzoic acid | 67973-32-4 | C₈H₆Br₂O₂ | 293.94 | Carboxylic acid, Bromo | 3,5-dibromo, 4-methyl | — | Unspecified |
Methyl 2-formyl-3,5-dimethoxybenzoate | 52344-93-1 | C₁₁H₁₂O₅ | 224.22 | Ester, Formyl, Dimethoxy | 2-formyl, 3,5-dimethoxy | — | Pharmaceuticals, Agrochemicals |
Triflusulfuron methyl ester (herbicide) | — | C₁₂H₁₃F₃N₄O₅S | 414.31 | Ester, Sulfonylurea | Triazine derivatives | — | Pesticide |
Key Comparisons
Substituent Effects on Molecular Weight and Reactivity
- Bromine vs. Formyl Groups : The replacement of bromine with a formyl group (e.g., Methyl 2-formyl-3,5-dimethoxybenzoate) reduces molecular weight (224.22 g/mol vs. 323.97 g/mol) and alters reactivity, favoring nucleophilic additions or condensations in drug synthesis .
- Ester vs. Carboxylic Acid: 3,5-Dibromo-4-methylbenzoic acid lacks the methyl ester group, resulting in higher acidity and lower solubility in non-polar solvents compared to the target compound .
Physicochemical Properties and Stability
- This compound is likely a solid at room temperature (inferred from analogs like 3,5-Dibromo-4-methylbenzoic acid, which is a white solid) .
Biological Activity
Methyl 3,5-dibromo-2-methoxybenzoate (MDBMB) is a compound with significant biological activity, particularly noted for its role in enzyme inhibition and its potential applications in biochemical research. This article provides an overview of the compound's biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
MDBMB is an organic compound characterized by the molecular formula . Its structure features two bromine atoms at the 3 and 5 positions of a benzene ring, and a methoxy group at the 2-position. This unique arrangement enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₈Br₂O₃ |
Molecular Weight | 307.97 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
MDBMB exhibits its biological activity primarily through enzyme inhibition. The bromine atoms and methoxy group contribute to its ability to form covalent bonds with target molecules, allowing it to bind to active sites on enzymes. This binding can lead to alterations in enzyme structure and function, thereby inhibiting their activity.
- Enzyme Interaction : MDBMB can interact with various enzymes, potentially modifying their active sites.
- Covalent Bond Formation : The compound's structure allows it to form stable covalent bonds, enhancing its efficacy as an enzyme inhibitor.
- Biochemical Pathways : By inhibiting specific enzymes, MDBMB may modulate various biochemical pathways, making it a valuable tool for research.
Biological Activity
Research has demonstrated that MDBMB exhibits notable biological activities:
- Enzyme Inhibition : Studies indicate that MDBMB effectively inhibits certain enzymes involved in metabolic processes. For example, it has been used as a probe in biochemical assays to study enzyme mechanisms and interactions .
- Potential Therapeutic Applications : The compound's ability to inhibit enzymes suggests potential applications in drug development, particularly for diseases where enzyme modulation is beneficial.
Case Studies
Several studies have highlighted the biological activity of MDBMB:
- Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that MDBMB inhibited the activity of specific enzymes involved in metabolic pathways. The research provided insights into the compound's mechanism of action and its potential therapeutic applications .
- Biochemical Assays : MDBMB has been utilized in various biochemical assays to investigate enzyme kinetics and inhibition patterns. Its effectiveness as a probe has been validated through multiple experimental setups .
- Comparison with Related Compounds : Research comparing MDBMB with structurally similar compounds revealed its unique potency as an enzyme inhibitor, emphasizing its distinct chemical properties due to the presence of two bromine atoms .
Q & A
Basic Questions
Q. Q1. What are the standard synthetic routes for Methyl 3,5-dibromo-2-methoxybenzoate, and how can intermediates be characterized?
Answer: The synthesis typically involves bromination of a methoxy-substituted benzoic acid derivative followed by esterification. Key steps include:
- Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to achieve regioselectivity at positions 3 and 5 .
- Esterification: Reaction of the brominated acid with methanol (CH₃OH) under acidic catalysis (e.g., H₂SO₄) or via methyl chloride (CH₃Cl) in the presence of a base .
- Characterization: Confirm intermediates and final product purity using:
- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., deshielding of aromatic protons adjacent to bromine) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 323.97 for C₉H₇Br₂O₃) .
- IR Spectroscopy: Identify ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. Q2. How is this compound used in organic synthesis?
Answer: This compound serves as a versatile precursor due to its electron-deficient aromatic ring and reactive ester group:
- Nucleophilic Aromatic Substitution: Bromine atoms at positions 3 and 5 can be replaced with nucleophiles (e.g., amines, alkoxides) under catalytic conditions (e.g., CuI) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at brominated positions .
- Hydrolysis: Conversion to the corresponding carboxylic acid (3,5-dibromo-2-methoxybenzoic acid) for further functionalization .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges during bromination be addressed to avoid byproducts like 2,4-dibromo isomers?
Answer: Regioselectivity is influenced by directing groups and reaction conditions:
- Methoxy Group as a Director: The ortho/para-directing methoxy group at position 2 favors bromination at positions 3 and 4. However, steric hindrance and electronic effects may lead to competing pathways.
- Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products .
- Lewis Acid Catalysts: Use FeBr₃ or AlCl₃ to enhance electrophilic substitution at desired positions .
- In-situ Monitoring: Employ TLC or HPLC to track reaction progress and identify byproducts early .
Q. Q4. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer: Discrepancies often arise from impurities, solvent effects, or dynamic processes:
- Purity Verification: Re-crystallize the compound or use preparative HPLC to isolate pure fractions .
- Variable Temperature NMR: Detect rotational barriers (e.g., ester group conformation) by acquiring spectra at different temperatures .
- DFT Calculations: Compare experimental chemical shifts with computational models (e.g., Gaussian software) to validate assignments .
Q. Q5. What methodologies are recommended for studying the biological activity of this compound derivatives?
Answer:
- Antimicrobial Assays: Screen against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC (Minimum Inhibitory Concentration) .
- Enzyme Inhibition Studies: Perform kinetic assays with target enzymes (e.g., cytochrome P450) to assess IC₅₀ values .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with protein targets (e.g., kinase domains) .
Q. Q6. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Answer:
- Solvent Screening: Test mixtures of low-polarity solvents (e.g., hexane/ethyl acetate) to induce slow crystal growth .
- Temperature Gradients: Gradually cool saturated solutions from 40°C to 4°C to enhance crystal quality .
- Additives: Introduce trace amounts of co-solvents (e.g., DMSO) to improve lattice packing .
Q. Q7. What are the key considerations for scaling up synthesis while maintaining yield and purity?
Answer:
- Reagent Stoichiometry: Ensure exact molar ratios (e.g., 1.1 equiv. Br₂) to minimize side reactions .
- Flow Chemistry: Implement continuous flow systems for bromination to enhance heat/mass transfer .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Properties
IUPAC Name |
methyl 3,5-dibromo-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGXLZYOXVPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594817 | |
Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-59-7 | |
Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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